molecular formula C10H16ClN3 B1402568 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride CAS No. 1361115-87-8

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride

Cat. No. B1402568
M. Wt: 213.71 g/mol
InChI Key: DSZUUEJAQBKRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride” is a chemical compound with the molecular weight of 229.71 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for “2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride” is 1S/C10H15N3O.ClH/c1-3-9 (7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H . This indicates the presence of a piperidine ring and a pyrimidine ring in the molecule.


Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new transition metal-mediated protocols for piperidine synthesis .

properties

IUPAC Name

2-(piperidin-3-ylmethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZUUEJAQBKRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
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2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
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2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
Reactant of Route 4
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
Reactant of Route 5
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
Reactant of Route 6
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride

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